![molecular formula C8H10F2O3 B2418464 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2580209-60-3](/img/structure/B2418464.png)
4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This reaction would be effected through a hydrogen bond catalysis .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Tetrahydrofuran Derivatives: An efficient synthesis method for tetrahydrofuran derivatives starting from norborneol, involving the intermediate use of 2-oxabicyclo[2.2.1]heptane, has been developed (Wang et al., 2001).
- Enantioselective Synthesis: The scalable enantioselective synthesis of 7-oxabicyclo[2.2.1]heptane-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists, demonstrates the potential of this compound in medicinal chemistry (Wirz, Spurr, & Pfleger, 2010).
- Anti-HIV Activity: Certain derivatives of 7-oxabicyclo[2.2.1]heptane exhibit anti-HIV-1 activity, indicating the compound's potential in antiviral research (Song Dan-qing, 2009).
Chemical Properties and Applications
- Organocatalytic Reactions: The compound's utility in organocatalytic aldol reactions, particularly its enantioselectivity, highlights its importance in stereoselective synthesis (Armstrong, Bhonoah, & White, 2009).
- Formal Synthesis of (+)-Epibatidine: Its transformation into conformationally constrained 4-hydroxyprolines, leading to a formal synthesis of (+)-epibatidine, showcases its versatility in synthesizing complex molecules (Avenoza et al., 1999).
- Crystallography and Molecular Geometry: Studies on compounds like 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride have provided insights into molecular geometry and hydrogen bonding patterns, useful in crystallography and materials science (Kelly et al., 2012).
Properties
IUPAC Name |
4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O3/c9-5(10)7-1-2-8(3-7,6(11)12)13-4-7/h5H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNBGQODBLTRSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
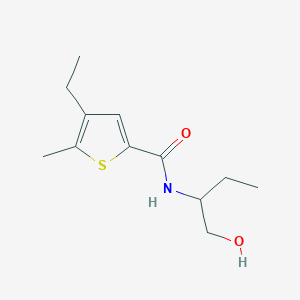
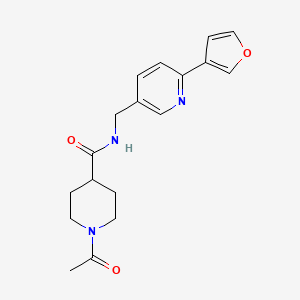
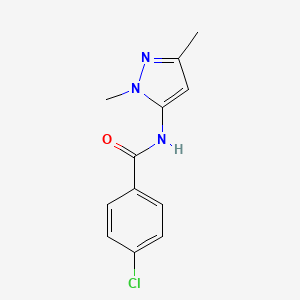
![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)
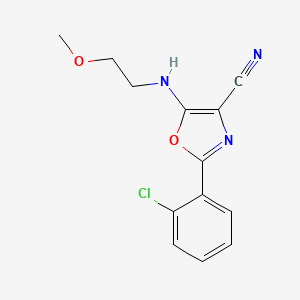
![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)
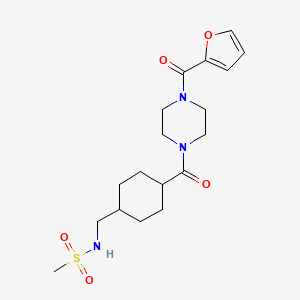

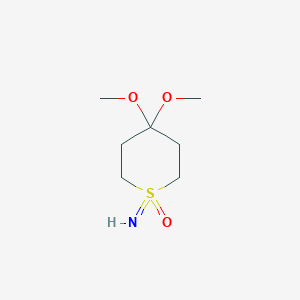
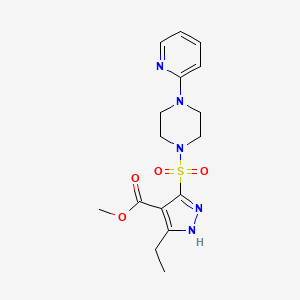
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
